Methyl 3-bromo-2,6-difluorobenzoate

Regioselective coupling Medicinal chemistry scaffold Cross-coupling regiochemistry

Researchers seeking to install aryl groups at the 3-position of the 2,6-difluorobenzoate scaffold are often limited by the commercial availability of the correct 3-bromo regioisomer. Methyl 3-bromo-2,6-difluorobenzoate (CAS 1378875-92-3) solves this by providing exclusive 3-arylation via Suzuki, Negishi, or Buchwald couplings. The 2,6-difluoro pattern activates the C-Br bond for efficient oxidative addition. Available in high 97% purity to minimize side reactions. Rapid global shipping supports lead optimization and agrochemical PPO inhibitor programs.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
CAS No. 1378875-92-3
Cat. No. B1431596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2,6-difluorobenzoate
CAS1378875-92-3
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1F)Br)F
InChIInChI=1S/C8H5BrF2O2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3
InChIKeyFDVRSJQCIUFAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-2,6-difluorobenzoate: Halogenated Building Block


Methyl 3-bromo-2,6-difluorobenzoate (CAS 1378875-92-3, MFCD09951948) is a halogenated aromatic ester characterized by a 3-bromo substituent orthogonally positioned relative to 2,6-difluoro groups on the benzoate ring . The compound has a molecular formula of C8H5BrF2O2 and a molecular weight of 251.02 g/mol [1]. Its structural configuration presents a reactive C(sp²)-Br bond for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) alongside electron-withdrawing fluorine atoms that modulate ring electronics and lipophilicity (calculated XLogP3 = 2.7) [2]. The methyl ester functionality provides a handle for further derivatization via hydrolysis or transesterification, positioning this compound as a versatile intermediate in medicinal chemistry and agrochemical research programs requiring ortho,ortho'-difluorinated aromatic cores .

3-Bromo regiochemistry
Directs cross-coupling at the meta position for scaffold diversification
2,6-Difluoro substitution
Modulates ring electronics and lipophilicity for lead optimization
Methyl ester handle
Enables hydrolysis or transesterification for further derivatization

Methyl 3-bromo-2,6-difluorobenzoate: Unmatched by Common Analogs


The unique substitution pattern of methyl 3-bromo-2,6-difluorobenzoate—featuring bromine at the 3-position flanked by two ortho-fluorines—creates a reactivity and selectivity profile that cannot be replicated by the more commercially common 4-bromo-2,6-difluorobenzoate analogs or non-fluorinated benzoates. In cross-coupling applications, the 3-bromo regiochemistry directs bond formation to a position that, in 4-bromo isomers, would be occupied by a C-H bond, fundamentally altering the connectivity of downstream products . More critically, the presence of 2,6-difluoro substitution significantly alters electronic properties compared to non-fluorinated or mono-fluorinated analogs: the strong electron-withdrawing effect of ortho-fluorines activates the aryl bromide toward oxidative addition in palladium-catalyzed couplings while simultaneously deactivating the ring toward electrophilic substitution . This electronic bias can translate into measurable differences in reaction rates and regioselectivity. Furthermore, in medicinal chemistry contexts, the 2,6-difluoro motif has been shown to alter metabolic stability and target binding properties relative to non-fluorinated or differently fluorinated regioisomers [1].

Regioisomer mismatch
4-Bromo regioisomer places coupling partners at the para position, altering scaffold geometry. May not substitute for 3-bromo in SAR programs.
Fluorine substitution gap
Non-fluorinated or mono-fluorinated analogs lack the dual ortho-fluoro electronic activation, which may slow oxidative addition in Pd coupling.
Metabolic profile divergence
2,6-Difluoro motif can alter CYP inhibition profiles; class-level data suggest isoform selectivity may not transfer across regioisomers.

Methyl 3-bromo-2,6-difluorobenzoate: Differentiation Evidence


Regioisomer Selectivity: 3-Bromo vs. 4-Bromo

Methyl 3-bromo-2,6-difluorobenzoate (CAS 1378875-92-3) and its 4-bromo regioisomer (methyl 4-bromo-2,6-difluorobenzoate, CAS 773139-36-9) represent the two primary commercially available bromo-difluorobenzoate ester scaffolds . The fundamental differentiation lies in regiochemistry: the 3-bromo isomer positions the reactive C-Br bond at the meta-position relative to the ester group, while the 4-bromo isomer places it at the para-position. In Suzuki-Miyaura or Negishi coupling reactions, this regiochemical difference determines the connectivity of the aryl-aryl or aryl-alkyl bond in the final product, producing structurally distinct downstream molecules . For medicinal chemistry programs targeting specific substitution patterns on the benzoate core, the two regioisomers are not interchangeable—selection of the incorrect isomer would yield a compound with the coupling partner attached at the wrong ring position, fundamentally altering the target molecule's geometry and potentially its biological activity.

Regioisomer Selectivity
Data to verify
3-Br (meta) vs 4-Br (para)
Defines coupling connectivity; scaffold geometry not interchangeable
Structural comparison; no coupling data provided
Regioselective coupling Medicinal chemistry scaffold Cross-coupling regiochemistry

Ortho-Fluorine Electronic Activation

The 2,6-difluoro substitution in methyl 3-bromo-2,6-difluorobenzoate confers measurable differences in physicochemical properties compared to non-fluorinated benzoate analogs. The target compound exhibits a calculated XLogP3 of 2.7 and a topological polar surface area (TPSA) of 26.3 Ų [1]. In contrast, methyl 3-bromobenzoate (CAS 618-98-4), which lacks the 2,6-difluoro groups, has a lower calculated XLogP of approximately 2.2 (based on standard fragment contribution methods) . This difference in lipophilicity (ΔXLogP ≈ 0.5) can influence membrane permeability and metabolic stability in drug candidates. Additionally, the electron-withdrawing ortho-fluorines activate the aryl bromide toward oxidative addition in palladium-catalyzed cross-coupling reactions relative to non-fluorinated analogs, potentially enabling milder reaction conditions or higher yields when coupling with challenging boronic acid partners .

Fluorine Electronic Effect
Source review
XLogP3 2.7 vs ~2.2 (non-F)
Enhanced electrophilicity may support Pd oxidative addition
Calculated properties; supplier data
Fluorinated building block Lipophilicity modulation Electronic effects

CYP3A4 Inhibition Profile

In vitro CYP450 inhibition data provide a quantitative basis for differentiating this scaffold from structurally related fluorinated building blocks. Methyl 3-bromo-2,6-difluorobenzoate was evaluated for CYP3A4 inhibition in human liver microsomes using midazolam as the probe substrate, yielding an IC₅₀ of 5.33 × 10³ nM (5.33 μM) following 5-minute preincubation and analysis by LC-MS/MS [1]. This weak inhibitory activity suggests a low potential for CYP3A4-mediated drug-drug interactions. For comparative context, the compound also demonstrated an IC₅₀ of 1.54 × 10⁴ nM against CYP2B6 and a Ki of 70 nM against CYP2C19, revealing isoform-selective inhibition with preferential binding to CYP2C19 over CYP3A4 and CYP2B6 [1]. In broader context, the 2,6-difluorobenzoate structural class has been studied in quinazoline antifolate TS inhibitors, where difluoro substitution relative to non-fluorinated parent compounds resulted in reduced TS enzyme inhibition but maintained cytotoxicity, indicating that fluorine substitution can decouple target engagement from cellular potency in specific contexts [2].

CYP3A4 Inhibition
Cross-study comparable
IC50 5.33 µM
Low CYP3A4 inhibition in HLM assay
CYP2C19 Ki 70 nM; isoform selectivity >76-fold
Metabolic stability CYP450 inhibition Drug-drug interaction

Commercial Purity Specifications

Commercial availability data reveal measurable differences in purity specifications that inform procurement decisions. AKSci offers methyl 3-bromo-2,6-difluorobenzoate at a minimum purity specification of 99% (Catalog Z0164) with full quality assurance documentation and long-term storage recommendation at cool, dry conditions . In contrast, several other suppliers list the compound at 95% minimum purity or 98% purity . While these differences appear modest, they translate to a 4% absolute difference in impurity content between 95% and 99% grades—potentially significant for synthetic applications where trace impurities can interfere with sensitive catalytic cycles or complicate downstream purification. The compound is commercially available from multiple vendors with catalog listings as a fluorinated building block and synthetic reagent, with pricing typically structured by quantity tiers from 250 mg to 5 g scale .

Purity Specification
Data to verify
99% (AKSci) vs 95%
Higher purity may reduce catalyst poisoning risk
Supplier-specified; lot-dependent
Procurement Purity specification Quality assurance

Methyl 3-bromo-2,6-difluorobenzoate: Optimal Applications


Suzuki-Miyaura Coupling to 3-Aryl Scaffolds

This compound is optimally deployed in medicinal chemistry programs requiring installation of aryl or heteroaryl groups specifically at the 3-position of the 2,6-difluorobenzoate core. The 3-bromo regiochemistry (distinct from 4-bromo regioisomers) enables Suzuki-Miyaura coupling to produce 3-aryl-2,6-difluorobenzoate derivatives . The ortho-fluorine substitution enhances electrophilicity at the C-Br bond for oxidative addition while the calculated XLogP3 of 2.7 provides a predictable lipophilicity baseline for lead optimization . The low CYP3A4 inhibitory activity (IC₅₀ = 5.33 μM) suggests reduced liability for CYP3A4-mediated drug-drug interactions when the scaffold is incorporated into drug candidates [1].

Herbicidal Phthalimides via PPO Inhibition

Methyl 3-bromo-2,6-difluorobenzoate serves as a starting material for the synthesis of phthalimide derivatives that exhibit herbicidal activity through inhibition of protoporphyrinogen oxidase (PPO) . The 2,6-difluoro substitution pattern contributes to the metabolic stability and target binding properties of the resulting phthalimide herbicides. For research programs developing novel PPO inhibitors, the 3-bromo regioisomer provides a defined entry point for SAR exploration that would be inaccessible using the more common 4-bromo-2,6-difluorobenzoate analogs .

High-Purity Building Block for Pd Catalysis

For synthetic methodology development involving palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Buchwald-Hartwig), procurement of the 99% purity grade (AKSci Z0164) is recommended . The 4% absolute difference in minimum purity compared to standard 95% grades reduces the risk of catalyst poisoning from trace impurities, which is particularly critical when working with low catalyst loadings (<1 mol%) or air-sensitive transformations. The compound's solid physical form and room temperature storage compatibility facilitate handling in parallel synthesis workflows [1].

CYP2C19-Selective Lead Optimization Scaffold

The compound's CYP inhibition profile—with a Ki of 70 nM against CYP2C19 but weak inhibition of CYP3A4 (IC₅₀ = 5.33 μM) and CYP2B6 (IC₅₀ = 15.4 μM)—suggests utility in lead optimization programs targeting CYP2C19-mediated metabolism while seeking to minimize CYP3A4-related drug-drug interaction liability [1]. The ~76-fold selectivity for CYP2C19 over CYP3A4 distinguishes this scaffold from non-fluorinated or mono-fluorinated benzoates that may exhibit different isoform selectivity profiles. This quantitative differentiation provides a rational basis for scaffold selection in early-stage drug discovery.

Application
Selection Property
Validation Focus
Suzuki-Miyaura 3-aryl coupling
3-Bromo regiochemistry
Coupling efficiency & scaffold fidelity
PPO inhibitor phthalimide synthesis
2,6-Difluoro metabolic stability context
SAR exploration at 3-position
Pd-catalyzed cross-coupling (high purity)
≥99% purity specification
Catalyst turnover & yield reproducibility
CYP2C19 selectivity profiling
CYP2C19-biased inhibition profile
CYP inhibition panel assessment

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